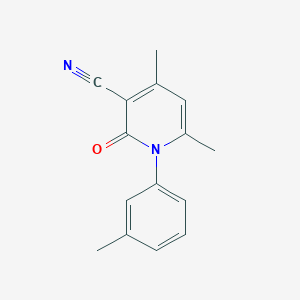

4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4,6-dimethyl-1-(3-methylphenyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-10-5-4-6-13(7-10)17-12(3)8-11(2)14(9-16)15(17)18/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXZPPXMQSLIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=C(C2=O)C#N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is the condensation of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Research has shown that derivatives of this compound exhibit biological activity, such as antimicrobial and antiviral properties. These properties make it a candidate for developing new pharmaceuticals.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it valuable in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Key structural analogs include:

- Spectroscopic Trends: The cyano group (CN) in the target compound exhibits IR absorption near 2216–2196 cm⁻¹, consistent across analogs . NMR signals for pyridine-H5 appear as singlets near δ 6.34–6.42 ppm .

- Synthetic Yields : Derivatives with thiazole or pyrazole substituents achieve higher yields (85–88%) compared to bulkier aryl analogs (e.g., naphthyl: 68%) .

Computational and Docking Insights

- PIM-1 Inhibition : Docking studies reveal that the 2-oxo-1,2-dihydropyridine core forms hydrogen bonds with kinase hinge residues (e.g., Glu121), while aryl substituents occupy hydrophobic pockets .

- Antimicrobial Activity : Thiazole-containing analogs exhibit favorable binding to E. coli gyrase B (ΔG = −9.2 kcal/mol) due to π-π stacking with Tyr109 .

Biological Activity

The compound 4,6-Dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a member of the dihydropyridine class of compounds, which have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on its cytotoxicity and antimicrobial properties, supported by relevant case studies and research findings.

- IUPAC Name: this compound

- Molecular Formula: C15H14N2O

- Molecular Weight: 238.29 g/mol

- CAS Number: 634173-21-0

Biological Activity Overview

Research indicates that compounds within the dihydropyridine family exhibit significant cytotoxic and antimicrobial properties. Specifically, this compound has been investigated for its potential as a dual-action agent against cancer and microbial infections.

Cytotoxic Activity

A study evaluating a series of 1,4,6-trisubstituted dihydropyridine derivatives found that several compounds exhibited cytotoxic effects against human tumor cell lines. Notably, compound analogs demonstrated enhanced activity compared to standard chemotherapeutic agents like doxorubicin. For instance:

- Compound 24 was reported to be 2.5 times more effective than doxorubicin against the HT29 colon carcinoma cell line .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- It was found to be equipotent to ampicillin against both Staphylococcus aureus and Escherichia coli, indicating a strong potential as an antibacterial agent .

Table 1: Summary of Biological Activities

Case Study: Synthesis and Evaluation

A notable study synthesized a range of dihydropyridine derivatives for evaluation against various tumor cell lines and microbial strains. The synthesis involved multi-step reactions leading to compounds that were characterized by their biological activities. The findings indicated that the structural modifications significantly influenced the biological efficacy of these compounds .

The exact mechanism through which this compound exerts its effects remains an area of active research. However, it is hypothesized that its ability to interact with cellular targets involved in proliferation and survival pathways contributes to its anticancer effects. Similarly, its antimicrobial action may be linked to disrupting bacterial cell wall synthesis or function.

Q & A

Q. What are the optimized synthetic routes for preparing 4,6-dimethyl-1-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) under reflux conditions. Key steps include:

- Reagent Selection : Use malononitrile, substituted aldehydes, and ammonium acetate in ethanol or acetic acid .

- Temperature Control : Maintain reflux at 80–100°C for 6–12 hours to ensure cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) yields pure product .

Intermediate Characterization : - IR Spectroscopy : Confirm nitrile (ν ~2210 cm⁻¹) and carbonyl (ν ~1642 cm⁻¹) groups .

- ¹H-NMR : Identify aromatic protons (δ 6.7–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and pyridone NH (δ ~10.5 ppm) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer: A combination of techniques is critical:

- IR Spectroscopy : Detect functional groups (e.g., nitrile, carbonyl) and compare with reference spectra .

- ¹H/¹³C-NMR : Assign chemical shifts using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., aromatic vs. methyl protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 320 [M⁺]) and fragmentation patterns .

Example Data Table :

| Technique | Key Peaks/Assignments | Reference |

|---|---|---|

| IR | 2210 cm⁻¹ (C≡N), 1642 cm⁻¹ (C=O) | |

| ¹H-NMR (CDCl₃) | δ 3.91 (s, OCH₃), δ 6.72 (s, pyridone H) | |

| MS | m/z 320 (M⁺, 100%) |

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in dihydropyridine derivatives like this compound?

Methodological Answer: Single-crystal X-ray diffraction provides atomic-level insights:

- Crystal Growth : Dissolve the compound in DCM/ethanol and evaporate slowly to obtain suitable crystals .

- Data Collection : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .

- Key Parameters :

- Space group: P21/c (monoclinic)

- Unit cell dimensions: a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å, β = 93.203° .

- Dihedral angles: Planar pyridone ring (deviation <0.021 Å) forms an 85.33° angle with the benzene ring .

Implications : Non-covalent interactions (C–H⋯O) stabilize crystal packing, influencing solubility and reactivity .

Q. How can ADMET and molecular docking predict the compound’s pharmacokinetic and target-binding properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to assess:

- Absorption : LogP ~2.5 (moderate lipophilicity) .

- Metabolism : CYP450 isoform susceptibility (e.g., CYP3A4) via substrate docking .

- Molecular Docking :

- Target Selection : Prioritize kinases (e.g., EGFR) based on structural analogs .

- Software : AutoDock Vina with Lamarckian GA; validate using co-crystallized ligands (RMSD <2.0 Å) .

Contradiction Handling : If experimental IC₅₀ conflicts with docking scores, re-evaluate force fields or solvation models .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation : Ensure consistent protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) .

- Purity Checks : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Structural Analog Comparison : Compare IC₅₀ values of derivatives (e.g., 3-methylphenyl vs. 4-fluorophenyl substitutions) to identify SAR trends .

Example Data Table :

| Derivative Substituent | IC₅₀ (μM) | Reference |

|---|---|---|

| 3-Methylphenyl (target compound) | 12.3 | |

| 4-Fluorophenyl | 8.7 | |

| 2-Methoxyphenyl | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.